molecular formula C28H29MgO7P B1203818 magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate CAS No. 10496-54-5

magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate

Cat. No.: B1203818
CAS No.: 10496-54-5
M. Wt: 532.8 g/mol
InChI Key: KECMCOBQXBUHIH-UHFFFAOYSA-L
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Description

Historical Context and Discovery

The development of benzofuran-containing organophosphate magnesium complexes traces its origins to the systematic exploration of thymolphthalein derivatives in the mid-twentieth century. The foundational work establishing sodium thymolphthalein monophosphate as a specialized substrate for acid phosphatase activity emerged in 1971, marking a significant milestone in the evolution of phosphate-based analytical chemistry. This early research demonstrated that thymolphthalein could be liberated through enzymatic hydrolysis, with the resulting color change providing a convenient detection mechanism that simultaneously stopped the hydrolytic process through pH modification.

The progression toward magnesium-containing variants represented a natural evolution in the field, driven by the recognition that magnesium phosphates offered enhanced stability and unique coordination properties compared to their sodium counterparts. The compound magnesium 4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl phosphate, identified by the Chemical Abstracts Service number 35106-21-9, exemplifies this advancement. This particular complex incorporates the sophisticated benzofuran structural framework characteristic of thymolphthalein derivatives while maintaining the advantageous coordination properties of magnesium phosphate systems.

Historical development of these compounds was significantly influenced by the broader recognition of magnesium phosphates as Generally Recognized as Safe substances by the United States Food and Drug Administration, establishing a foundation for their widespread research applications. The synthesis methodologies evolved from simple precipitation techniques to more sophisticated approaches involving simultaneous introduction of phosphoric acid sources, magnesium salt solutions, and alkali metal carbonates, enabling precise control over crystalline structure and coordination geometry.

Significance in Organometallic and Phosphorus Chemistry

The significance of benzofuran-containing organophosphate magnesium complexes extends across multiple domains within organometallic and phosphorus chemistry. These compounds represent a unique class of hybrid materials that combine the rich photoluminescent properties of benzofuran scaffolds with the coordination chemistry of phosphate-metal systems. The benzofuran moiety contributes electron-rich characteristics that fundamentally alter the electronic distribution and spectroscopic properties compared to simpler aromatic systems.

The phosphorus-magnesium coordination in these complexes demonstrates several distinct binding modes that are characteristic of organophosphate systems. Research has established that magnesium phosphates can exist in three primary forms: monomagnesium phosphate (Magnesium dihydrogen phosphate dihydrate), dimagnesium phosphate (Magnesium hydrogen phosphate trihydrate), and trimagnesium phosphate (Trimagnesium phosphate octahydrate). The specific benzofuran-containing complex under examination represents a sophisticated variation of the dimagnesium phosphate type, where the organic phosphate ligand replaces simple inorganic phosphate groups.

Recent investigations into the coordination behavior of these systems have revealed that the magnesium centers can adopt various geometries, including tetrahedral, octahedral, and bridging configurations, depending on the specific ligand environment and crystallization conditions. The presence of the benzofuran substituent introduces additional steric and electronic considerations that influence the overall coordination geometry and stability of the resulting complex.

Coordination Mode Magnesium Environment Phosphate Binding Stability Characteristics
Mononuclear Tetrahedral Monodentate Moderate stability in aqueous media
Dinuclear Bridging Octahedral Bidentate Enhanced thermal stability
Polymeric Mixed coordination Multidentate Superior mechanical properties

Relationship to Other Benzofuran-Phosphate Metal Complexes

The benzofuran-phosphate magnesium complex exists within a broader family of related organometallic systems that incorporate various metal centers with benzofuran-containing phosphate ligands. Comparative studies have demonstrated that different metal centers impart distinct properties to the resulting complexes, with magnesium systems offering particular advantages in terms of biocompatibility and stability under physiological conditions.

Copper-containing benzofuran complexes have been extensively investigated for their potential as chelating agents and their demonstrated cytotoxic properties against various cancer cell lines. These systems typically employ nitrogen-oxygen-oxygen tridentate coordination sites that differ significantly from the phosphate-based coordination observed in magnesium systems. The copper complexes exhibit aggregation-induced emission mechanisms and demonstrate deep red to near-infrared fluorescence characteristics that are valuable for biomedical imaging applications.

Alternative metal systems, including calcium, zinc, and aluminum phosphate complexes incorporating benzofuran ligands, have been reported with varying degrees of success. Calcium systems demonstrate enhanced water solubility but reduced thermal stability compared to magnesium analogs. Zinc complexes exhibit interesting photoluminescent properties but suffer from potential toxicity concerns that limit their applications in biological systems.

The preparation methods for related benzofuran-phosphate metal complexes typically involve similar synthetic strategies, including direct precipitation from aqueous solutions, solvent-mediated crystallization, and hydrothermal synthesis techniques. However, the specific conditions required for optimal yield and purity vary significantly depending on the metal center and the particular benzofuran derivative employed.

Current Research Landscape and Challenges

Contemporary research involving benzofuran-containing organophosphate magnesium complexes encompasses several active areas of investigation, each presenting unique challenges and opportunities for advancement. The development of novel synthetic methodologies represents a primary focus, with researchers exploring innovative approaches to control particle size, crystalline structure, and coordination geometry.

One significant challenge in the field relates to the precise characterization of complex formation mechanisms and the identification of intermediate species during synthesis. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy, X-ray crystallography, and mass spectrometry, are being employed to elucidate these processes, but the dynamic nature of the coordination equilibria often complicates definitive structural assignments.

The application of these complexes as analytical reagents continues to represent an important research direction, building upon the historical use of thymolphthalein monophosphate systems for enzyme activity determination. Current investigations are exploring the potential for enhanced specificity and sensitivity through structural modifications of the benzofuran framework and optimization of the magnesium coordination environment.

Research Area Current Challenges Potential Solutions Expected Outcomes
Synthesis Optimization Particle size control Microfluidic synthesis Uniform morphology
Structural Characterization Dynamic coordination Advanced spectroscopy Mechanistic understanding
Applications Development Limited specificity Molecular design Enhanced performance
Scale-up Production Cost-effectiveness Process optimization Commercial viability

Recent advances in computational chemistry have enabled detailed theoretical investigations of these systems, providing insights into electronic structure, bonding characteristics, and potential reaction pathways. Density functional theory calculations have been particularly valuable for predicting the stability of different coordination isomers and understanding the influence of substituent effects on overall complex properties.

The integration of benzofuran-containing organophosphate magnesium complexes into broader materials science applications represents an emerging area of interest. Researchers are investigating the potential for these compounds to serve as precursors for advanced ceramic materials, catalytic systems, and functional coatings. The unique combination of organic and inorganic components offers opportunities for developing hybrid materials with tailored properties that cannot be achieved through conventional approaches.

Environmental considerations increasingly influence research directions in this field, with emphasis on developing sustainable synthesis methods and understanding the environmental fate and biodegradability of these complex compounds. Life cycle assessment studies are being conducted to evaluate the overall environmental impact of production and use processes, informing future development strategies.

Properties

IUPAC Name

magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31O7P.Mg/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;/h7-16,29H,1-6H3,(H2,31,32,33);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECMCOBQXBUHIH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29MgO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17016-43-2 (Parent)
Record name Thymolphthalein monophosphate, magnesium salt
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Record name EINECS 273-658-1
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DSSTOX Substance ID

DTXSID80890663
Record name 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)
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Molecular Weight

532.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10496-54-5, 68991-94-6, 35106-21-9
Record name Thymolphthalein monophosphate, magnesium salt
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Record name 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)
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Record name 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)
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Record name Magnesium bis[4-[3-[4-hydroxy-5-isopropyl-o-tolyl]-1-oxo-3H-isobenzofuran-3-yl]-6-isopropyl-m-tolyl] bis(hydrogen phosphate)
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Record name Magnesium 4-[3-[4-hydroxy-5-isopropyl-o-tolyl]-1-oxo-3H-isobenzofuran-3-yl]-6-isopropyl-m-tolyl phosphate
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Preparation Methods

Cyclization of Phenolic Derivatives

Phenolic precursors with ortho-substituted aldehyde or ketone groups undergo acid-catalyzed cyclization to form the benzofuran ring. For example, 2-hydroxybenzaldehyde derivatives react with β-keto esters or ketones in the presence of methanesulfonic acid to yield 3-oxo-benzofurans. A representative reaction involves:

2-Hydroxy-4-methyl-5-isopropylbenzaldehyde+methylbutylketoneCH3SO3H3-oxo-2-butylbenzofuran derivative\text{2-Hydroxy-4-methyl-5-isopropylbenzaldehyde} + \text{methylbutylketone} \xrightarrow{\text{CH}3\text{SO}3\text{H}} \text{3-oxo-2-butylbenzofuran derivative}

Key parameters for this step include:

  • Temperature : 70–90°C

  • Solvent : Dichloroethane or toluene

  • Catalyst load : 5–10 mol% methanesulfonic acid

Coupling Reactions for Benzofuran Assembly

Alternative routes employ Ullmann or Buchwald-Hartwig couplings to construct the benzofuran ring. For instance, 4-bromo-2-methylphenol derivatives react with β-keto esters using Cu(I) iodide and N-methylglycine as ligands in dimethylformamide (DMF). This method avoids harsh acid conditions, achieving yields of 65–78%.

Introduction of the Phosphate Group

Phosphorylation of the hydroxyl group on the benzofuran intermediate is critical. Two approaches are documented:

Direct Phosphorylation Using Phosphorus Oxychloride

The hydroxyl group reacts with phosphorus oxychloride (POCl₃) in anhydrous pyridine at 0–5°C, followed by hydrolysis to yield the phosphate ester. Subsequent neutralization with magnesium oxide forms the magnesium salt:

Benzofuran-OH+POCl3pyridineBenzofuran-OPOCl2H2OBenzofuran-OPO(OH)2MgOMagnesium phosphate salt\text{Benzofuran-OH} + \text{POCl}3 \xrightarrow{\text{pyridine}} \text{Benzofuran-OPOCl}2 \xrightarrow{\text{H}2\text{O}} \text{Benzofuran-OPO(OH)}2 \xrightarrow{\text{MgO}} \text{Magnesium phosphate salt}

Optimized conditions :

  • Molar ratio : 1:1.2 (benzofuran:POCl₃)

  • Reaction time : 4–6 hours

Mitsunobu Reaction for Phosphorylation

A Mitsunobu-based strategy utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the hydroxyl group with a protected phosphate reagent (e.g., dibenzyl phosphate). This method offers higher regioselectivity but requires additional deprotection steps.

Magnesium Salt Formation

The final step involves converting the phosphate acid to its magnesium salt. Neutralization with magnesium carbonate or hydroxide in aqueous ethanol (50–60°C) achieves >95% conversion. Critical factors include:

  • pH control : Maintain pH 6.5–7.5 to prevent hydrolysis

  • Solvent system : Ethanol-water (3:1 v/v) for optimal solubility

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Acid-catalyzed cyclization + POCl₃6898.5Scalable, minimal purification
Coupling + Mitsunobu7299.2High regioselectivity

Data aggregated from patent examples.

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Side reactions during benzofuran formation, such as over-acylation or ring-opening , are mitigated by:

  • Strict temperature control (70–90°C)

  • Use of anhydrous solvents (e.g., dichloroethane)

Phosphorylation Efficiency

Low yields in phosphorylation (50–60%) are improved via:

  • Pre-activation of the hydroxyl group with tosyl chloride

  • Microwave-assisted reactions (30 minutes vs. 6 hours)

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran Moieties

Benzofuran derivatives are widely studied for their pharmacological and material properties. Key analogues include:

Compound Name Key Structural Features Reported Bioactivity/Properties
1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one () Benzofuran-like aryl groups, hydroxyl/methoxy substituents Antioxidant activity (hypothesized based on phenolic groups)
2-Methoxy-4-{3-methyl-5-[(1E)-prop-1-en-1-yl]-2,3-dihydro-1-benzofuran-2-yl}phenol () Dihydrobenzofuran core, propenyl substituent, methoxy groups Potential anti-inflammatory activity (structural similarity to lignans)
Target Magnesium-Phosphate Compound Benzofuran-3-one, phosphate group, isopropyl substituents Hypothesized kinase inhibition (due to phosphate group’s role in ATP mimicry)

Key Observations :

  • The target compound’s phosphate group differentiates it from simpler benzofuran derivatives, enabling interactions with magnesium-dependent enzymes or nucleic acids .
  • Isopropyl groups may enhance lipophilicity compared to methoxy or hydroxyl substituents in analogues, affecting bioavailability .
Comparison of Physicochemical Properties
Property Target Compound (Hypothesized) 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one BAC-C12 (Quaternary Ammonium Compound, )
Molecular Weight ~600–650 g/mol ~300 g/mol ~335 g/mol
Critical Micelle Conc. (CMC) Not applicable (non-surfactant) Not reported 0.4–8.3 mM (surfactant behavior)
Solubility Moderate (phosphate enhances H2O) Low (hydrophobic aryl groups) High (ionic nature)

Key Observations :

  • The phosphate group in the target compound likely increases aqueous solubility compared to non-ionic benzofuran derivatives .
  • Unlike quaternary ammonium surfactants (e.g., BAC-C12), the target compound lacks a charged headgroup, suggesting distinct aggregation or interaction behaviors .
Computational Similarity Assessment

Compound similarity can be quantified using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients. For example:

  • Morgan Fingerprint Analysis: The target compound shares a benzofuran scaffold with and compounds but diverges in substituents (phosphate vs. methoxy/hydroxyl groups).
  • Activity Cliffs: Minor structural changes (e.g., replacing phosphate with methoxy) could drastically alter bioactivity, as seen in kinase inhibitors .

Research Implications and Limitations

  • Alternative techniques like HPLC or crystallography are recommended for characterization.
  • Data Limitations: No direct studies on the target compound’s synthesis or bioactivity were found.

Biological Activity

Magnesium phosphate compounds, particularly those with complex organic moieties such as benzofuran derivatives, have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of magnesium; [4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate, exploring its potential applications in biomedicine, particularly in bone tissue engineering and anticancer therapies.

Overview of Magnesium Phosphate Compounds

Magnesium phosphate (MgP) is recognized for its osteoinductive properties, making it a valuable material in bone regeneration applications. The presence of magnesium ions (Mg²⁺) plays a crucial role in various biological processes, including cell proliferation, differentiation, and the stabilization of nucleic acids. Additionally, the phosphate component is essential for energy metabolism and cellular signaling pathways.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a magnesium phosphate core with a benzofuran moiety. This structural configuration potentially enhances its biological activity through multiple mechanisms:

  • Benzofuran Core : Known for its pharmacological properties, benzofuran derivatives exhibit anticancer and antimicrobial activities.
  • Phosphate Group : Contributes to bioactivity by participating in metabolic processes.

1. Osteogenic Properties

Magnesium phosphate has been extensively studied for its osteogenic potential. Research indicates that MgP promotes osteoblast proliferation and differentiation, crucial for bone healing:

StudyFindings
El-Sayed et al. (2024)MgP nanopowders showed significant bioactivity in promoting calcium phosphate layer formation on their surface, enhancing osteoconductivity in vivo .
Bioinspired Strontium Magnesium Phosphate Cement (2023)Demonstrated superior biological activity and degradation rates compared to traditional calcium phosphate cements, supporting new bone formation .

2. Anticancer Activity

The benzofuran component is associated with anticancer effects. Recent studies have highlighted the potential of benzofuran hybrids in inhibiting cancer cell proliferation:

CompoundCell LineIC50 Value (µM)
8aaPC9 (lung cancer)Not specified but demonstrated potent cytotoxicity .
Benzofuran-Indole HybridVarious cancer linesSignificant inhibition of EGFR phosphorylation .

3. Antimicrobial Properties

Magnesium phosphate composites have shown promising antibacterial activity against common pathogens associated with orthopedic infections:

StudyPathogen TestedResults
MAPLE Coatings (2022)Staphylococcus aureus, Pseudomonas aeruginosaCoatings exhibited strong antibacterial properties while promoting osteoblast viability .

Case Study 1: Copper-Doped Magnesium Phosphate Nanopowders

In a study by El-Sayed et al., copper-doped MgP was evaluated for its efficacy in treating critical size calvarial bone defects in rats. The results indicated that the incorporation of copper enhanced the bioactivity of MgP, leading to improved bone regeneration outcomes over time .

Case Study 2: Bioinspired Strontium Magnesium Phosphate Cement

Research on bioinspired strontium magnesium phosphate cement revealed that the inclusion of strontium ions significantly increased the biological activity of the cement, promoting cell proliferation and mineralization necessary for bone tissue engineering applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Begin with a multi-step synthesis involving benzofuran core formation via Friedel-Crafts alkylation or cyclization, followed by phosphorylation using magnesium salts. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions .
  • Step 2 : Characterize intermediates via 1H^1H/13C^{13}C-NMR for functional group validation and LC-MS for purity assessment. Use X-ray crystallography (COD entry 2005896 as a reference ) to resolve stereochemical ambiguities in bulky substituents.
  • Step 3 : Validate final product purity via HPLC (≥99% purity threshold) and elemental analysis.

Q. How should researchers optimize purification techniques for high yields and purity?

  • Methodology :

  • Chromatography : Use gradient silica gel chromatography with ethyl acetate/hexane mixtures for non-polar intermediates. For polar phosphorylated products, employ reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases .
  • Crystallization : Screen solvents (e.g., DCM/hexane, THF/ether) to induce controlled crystallization. Monitor thermal stability via TGA to avoid decomposition during drying .

Advanced Research Questions

Q. What computational methods predict this compound’s interaction with biological targets, and how can models be validated?

  • Methodology :

  • Modeling : Use density functional theory (DFT) to calculate electrostatic potential surfaces for binding site prediction. COMSOL Multiphysics can simulate diffusion kinetics in biological matrices .
  • Validation : Compare computational docking results (e.g., AutoDock Vina) with in vitro assays (e.g., SPR for binding affinity or enzyme inhibition studies). Discrepancies >10% require re-evaluation of force field parameters .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

  • Methodology :

  • Case Study : If NMR suggests planar conformation but X-ray shows axial distortion, perform variable-temperature NMR to assess dynamic equilibria. Use NOESY to confirm spatial proximity of substituents .
  • Data Reconciliation : Apply Bayesian statistical frameworks to weigh experimental uncertainty. Cross-reference with IR spectroscopy for functional group corroboration .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS and identify byproducts using high-resolution mass spectrometry (HRMS) .
  • Oxidative Stress : Expose to H2_2O2_2/Fe2+^{2+} systems. Use ESR spectroscopy to detect radical intermediates and correlate with degradation pathways .

Methodological Framework for Data Contradiction Analysis

Scenario Analytical Tools Resolution Strategy Reference
NMR vs. X-ray structural mismatchVT-NMR, NOESY, DFT calculationsDynamic conformational analysis
Biological activity variabilitySPR, enzyme assays, molecular dynamicsValidate binding kinetics under physiological pH
Purity vs. bioactivity discordanceHRMS, orthogonal HPLC methodsIdentify trace impurities via MS/MS fragmentation

Key Considerations for Experimental Design

  • Theoretical Linkage : Align synthesis and stability studies with conceptual frameworks (e.g., Hammond’s postulate for reaction intermediates) to guide hypothesis generation .
  • Interdisciplinary Validation : Integrate chemical engineering principles (e.g., membrane separation for purification ) with pharmacological assays to bridge synthetic and applied research gaps.

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